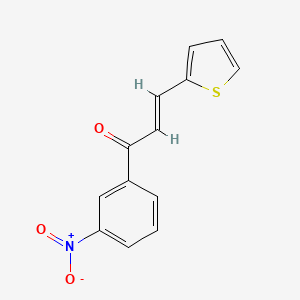

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-nitrophenyl group (electron-withdrawing) at the 1-position and a thiophen-2-yl group (electron-rich heterocycle) at the 3-position, creating a push-pull electronic configuration.

Properties

IUPAC Name |

(E)-1-(3-nitrophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-13(7-6-12-5-2-8-18-12)10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGFLBXACOBKOU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Signal Transduction: It may modulate signaling pathways that regulate cell growth and apoptosis.

DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural analogs and substituent-driven properties

Key Observations :

Key Observations :

Antibacterial Activity

Neuroactive Properties

Key Observations :

- Nitro groups enhance antibacterial potency but may reduce CNS bioavailability due to hydrophobicity .

- Thiophene derivatives (e.g., target compound) lack direct activity data but share structural motifs with active analogs.

Photophysical and Electronic Properties

- Comp. 2 (): (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one shows redshifted absorption (λmax = 420 nm) due to donor-acceptor interactions .

Biological Activity

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound known for its diverse biological activities. Chalcones are characterized by their ketoethylenic moiety and are recognized for their potential therapeutic applications in various fields, including medicine and agriculture. This article reviews the biological activity of this specific chalcone, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 1287790-76-4

- Molecular Formula : C12H9N1O3S1

- Molecular Weight : 253.27 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolic pathways.

- Signal Transduction Modulation : It likely modulates signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Potential interactions with DNA can alter gene expression, impacting cellular functions.

Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 8 µg/mL |

Anticancer Properties

Research has shown that chalcones can induce apoptosis in cancer cells. Specifically, this compound has been studied for its effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been observed in vitro.

Anti-inflammatory Effects

Chalcones have also been evaluated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various chalcone derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against S. aureus and E. coli .

Study 2: Anticancer Activity

A recent study investigated the anticancer effects of this chalcone on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.